molecular formula C29H22F4N4O3S B8726431 Dazucorilant CAS No. 1496508-34-9

Dazucorilant

Cat. No.: B8726431
CAS No.: 1496508-34-9
M. Wt: 582.6 g/mol
InChI Key: VXOBXKQLNWYQPQ-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dazucorilant is an investigational oral small molecule that functions as a selective and high-affinity non-steroidal glucocorticoid receptor modulator. It is being developed by Corcept Therapeutics for the treatment of various conditions, including amyotrophic lateral sclerosis (ALS). The compound works by blocking the glucocorticoid receptor, which is involved in the body’s response to stress hormones like cortisol .

Preparation Methods

The synthetic routes and reaction conditions for Dazucorilant are not widely published. . Industrial production methods likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and stability.

Chemical Reactions Analysis

Dazucorilant undergoes various chemical reactions, including:

Scientific Research Applications

Dazucorilant has several scientific research applications, including:

Mechanism of Action

Dazucorilant exerts its effects by selectively binding to the glucocorticoid receptor, preventing cortisol from activating the receptor. This blockade inhibits the cascade of molecular reactions initiated by cortisol binding, thereby reducing inflammation and neuronal death. The compound’s mechanism of action involves the modulation of glucocorticoid receptor activity, which is crucial in the body’s response to stress and inflammation .

Comparison with Similar Compounds

Dazucorilant is unique compared to other glucocorticoid receptor modulators due to its high selectivity and affinity for the receptor. Similar compounds include:

Properties

CAS No.

1496508-34-9

Molecular Formula

C29H22F4N4O3S

Molecular Weight

582.6 g/mol

IUPAC Name

[(4aR)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C29H22F4N4O3S/c30-22-6-8-23(9-7-22)37-26-15-21-12-14-36(41(39,40)24-10-4-20(5-11-24)29(31,32)33)18-28(21,16-19(26)17-35-37)27(38)25-3-1-2-13-34-25/h1-11,13,15,17H,12,14,16,18H2/t28-/m0/s1

InChI Key

VXOBXKQLNWYQPQ-NDEPHWFRSA-N

Isomeric SMILES

C1CN(C[C@@]2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

Canonical SMILES

C1CN(CC2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F

Origin of Product

United States

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